
6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline (DCMTFQ) is a trifluoromethylated quinoxaline derivative that has been widely studied for its potential applications in medicinal chemistry and drug discovery. It is an important small molecule that has been used in various scientific research projects and has been found to possess a variety of useful properties.
作用机制
The mechanism of action of 6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline is not fully understood. However, it is believed that the compound binds to a variety of proteins and other molecules in the body, and affects their function. For example, it has been shown to bind to the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the transmission of signals between nerve cells. Additionally, this compound has been shown to interact with a variety of other proteins and molecules, such as enzymes involved in the metabolism of drugs and hormones.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the transmission of signals between nerve cells. Additionally, this compound has been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Additionally, this compound has been found to have an antioxidant effect, which may be beneficial in the prevention of certain diseases.
实验室实验的优点和局限性
6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline has a number of advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a relatively small molecule, which makes it easier to manipulate and study. However, one limitation is that it can be toxic if not handled properly, and it can also be unstable in certain conditions. Additionally, it is difficult to study its mechanism of action, as it binds to a variety of proteins and other molecules in the body.
未来方向
In the future, 6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline could be used in a variety of ways. For example, it could be used as a lead compound for the development of new drugs, or as a starting material for the synthesis of new compounds. Additionally, it could be used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, it could be used in the study of the structure and function of proteins, or in the development of new therapies for the treatment of various diseases. Finally, it could be used to study the mechanisms of action of other compounds, and to develop new ways to target specific proteins or molecules in the body.
合成方法
6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline can be synthesized by a variety of methods. The most common method is the Suzuki–Miyaura reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and organoboronic acids. This reaction is widely used for the synthesis of this compound, as it provides a highly efficient and cost-effective route for the synthesis of the compound. Another method that has been used for the synthesis of this compound is the Buchwald–Hartwig reaction, which is a palladium-catalyzed amination reaction between aryl halides and amines. This reaction is also highly efficient and cost-effective, and has been used for the synthesis of this compound.
科学研究应用
6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline has been used in various scientific research projects, such as drug discovery, medicinal chemistry, and biochemistry. In drug discovery, this compound has been used as a lead compound for the development of new drugs. In medicinal chemistry, it has been used as a starting material for the synthesis of new compounds. In biochemistry, it has been used as a model compound to study the structure and function of proteins. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions in biological systems.
属性
IUPAC Name |
6,7-dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F3N2O2/c1-24-8-2-4-9(5-3-8)25-15-14(16(19,20)21)22-12-6-10(17)11(18)7-13(12)23-15/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEZGOGLXYCUSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2387083.png)
![N-(3,4-difluorophenyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2387084.png)

![{2-(2-chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2387086.png)
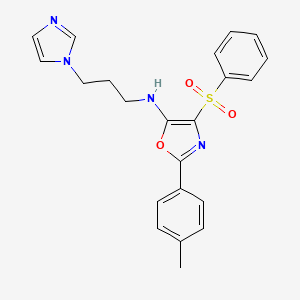

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2387091.png)
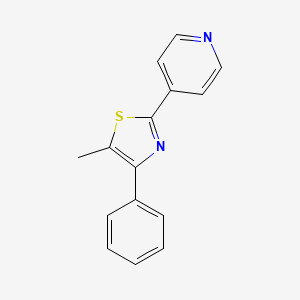
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide](/img/structure/B2387093.png)

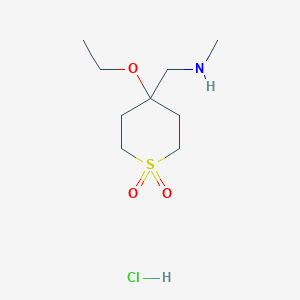
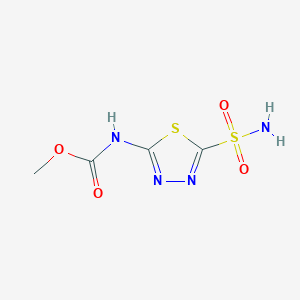
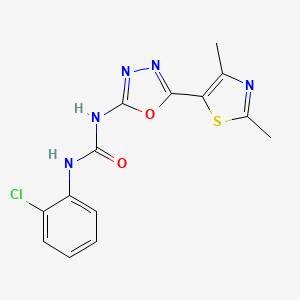
![1-[(4-Fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2387104.png)
